molecular formula C20H27N5O5S2 B2775260 N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 872621-86-8

N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2775260
CAS No.: 872621-86-8
M. Wt: 481.59
InChI Key: HSBWFNFKXGQDII-UHFFFAOYSA-N
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Description

N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that has sparked interest across multiple research fields due to its unique structural features and potential applications. This compound combines several functional groups that may contribute to its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S2/c1-24(2)32(28,29)16-9-7-15(8-10-16)19(27)21-13-17-22-23-20(30-17)31-14-18(26)25-11-5-3-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBWFNFKXGQDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available azepan-1-yl acetic acid, 1,3,4-oxadiazole derivatives, and 4-(N,N-dimethylsulfamoyl)benzoyl chloride.

  • Synthesis Steps
    • Formation of the Amide Bond: : A condensation reaction between azepan-1-yl acetic acid and 4-(N,N-dimethylsulfamoyl)benzoyl chloride, possibly using coupling reagents like EDCI and a base like triethylamine.

    • Cyclization to Form Oxadiazole: : The intermediate undergoes cyclization to incorporate the oxadiazole ring, often using dehydrating agents or acidic conditions.

    • Final Thioether Formation:

Industrial Production Methods

In industrial settings, optimizations such as continuous flow synthesis might be employed to ensure higher yields, purity, and efficiency. Standard equipment like reactors, distillation units, and chromatography systems are crucial for scaling up production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Given its structural complexity, the compound could undergo various redox reactions, potentially modifying the thioether or oxadiazole moieties.

  • Substitution Reactions: : The benzamide and thioether groups might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidants: : Hydrogen peroxide, potassium permanganate.

  • Reductants: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nitration mixtures, acylation reagents.

Major Products Formed

  • Oxidation Products: : Sulfoxides or sulfones from the thioether group.

  • Reduction Products: : Reduction of the oxadiazole ring to form more reactive intermediates.

Scientific Research Applications

Chemistry

This compound serves as a precursor for synthesizing other complex molecules or as a building block in organic synthesis due to its multiple functional groups.

Biology and Medicine

Investigations focus on its potential as a pharmacophore, aiming to develop new drugs targeting specific biological pathways. Its structural elements suggest possible activities against enzymes or receptors involved in disease processes.

Industry

In industrial applications, it might be used in materials science, particularly in developing new polymers or advanced materials with specific properties due to its unique chemical structure.

Mechanism of Action

The compound's biological activities are hypothesized to involve interactions with specific molecular targets, such as:

  • Enzymes: : Inhibiting or modulating enzyme activities due to its binding potential.

  • Receptors: : Interacting with cell surface or intracellular receptors, altering signaling pathways.

The oxadiazole ring and thioether groups may be particularly crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-((2-(piperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Similar backbone but with a piperidine ring instead of azepane.

  • N-((5-((2-(morpholin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Morpholine ring substitution.

Uniqueness

The azepane ring in N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide may provide distinct steric and electronic effects, possibly enhancing its binding properties or altering its reactivity compared to piperidine or morpholine analogs.

This covers the various facets of this compound. How’s that for a deep dive?

Biological Activity

N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates various pharmacophores that may enhance its biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is C22H27N5O4S2C_{22}H_{27}N_{5}O_{4}S_{2}, with a molecular weight of 489.6 g/mol. It features a thiadiazole ring, an azepan moiety, and a dimethoxyphenyl group, which are known for their diverse applications in drug development.

PropertyValue
Molecular FormulaC22H27N5O4S2
Molecular Weight489.6 g/mol
CAS Number872595-19-2

Anticancer Activity

Preliminary studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute Developmental Therapeutics Program. The results suggest effective inhibition of cancer cell proliferation, comparable to known anticancer agents.

Antimicrobial Activity

The compound has also shown significant antimicrobial activity. Similar structures have been documented to possess antibacterial and antifungal properties, indicating that this compound may share these characteristics. The presence of the thiadiazole ring is particularly noteworthy, as compounds containing this moiety are often explored for their antimicrobial potential.

Molecular docking studies have been employed to predict the binding interactions of this compound with biological targets such as enzymes and receptors. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects.

Case Studies and Research Findings

  • Cholinesterase Inhibition : Compounds similar to N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide have demonstrated inhibitory effects on acetylcholinesterase (AChE). For instance, a related compound exhibited an IC50 value of 0.052 μM against AChE, highlighting the potential for neuroprotective applications .
  • Structure–Activity Relationship (SAR) : The SAR studies indicate that substituents on the phenyl ring significantly affect biological activity. For example, electron-withdrawing groups (EWGs) at specific positions enhance AChE inhibition while others diminish it.
  • Anticancer Efficacy : In vitro tests against various cancer cell lines have shown that compounds with similar structural features can inhibit cell growth effectively. This suggests that N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide could be a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazides to form the oxadiazole core, followed by thioether linkage formation and coupling of the benzamide moiety. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃) under reflux conditions to form the 1,3,4-oxadiazole ring .
  • Thioether Formation : Reaction of 2-(azepan-1-yl)-2-oxoethyl thiol with a halogenated oxadiazole intermediate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Coupling : Final benzamide attachment via EDC/HOBt-mediated amide bond formation .
    • Critical Parameters : Temperature (>80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol:halogenated intermediate) significantly impact yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify azepane ring protons (δ 1.5–2.5 ppm), oxadiazole carbons (δ 150–160 ppm), and sulfamoyl group signals (δ 3.0–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~520) and isotopic patterns .
  • IR Spectroscopy : Detect characteristic bands for amide C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase inhibition to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can the mechanism of action (MOA) of this compound be elucidated in cancer models?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like EGFR or tubulin using AutoDock Vina; prioritize binding poses with ΔG < -8 kcal/mol .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Western Blotting : Validate MOA by measuring caspase-3, Bax/Bcl-2 ratios, and PARP cleavage .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Batch Reproducibility : Verify purity (>95% via HPLC) and crystallinity (PXRD) across synthetic batches .
  • Orthogonal Assays : Cross-validate IC₅₀ using ATP-based luminescence (CellTiter-Glo) and resazurin assays .
  • Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Functional Group Modulation : Replace azepane with piperidine (smaller ring) or adjust sulfamoyl substituents (e.g., –CF₃ for increased lipophilicity) .
  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole to improve metabolic stability .
  • SAR Table :
DerivativeModificationIC₅₀ (μM) vs. MCF-7LogP
ParentNone12.5 ± 1.22.8
Derivative AAzepane → Piperidine8.3 ± 0.93.1
Derivative B–SO₂NMe₂ → –SO₂CF₃6.7 ± 0.73.5

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :

  • HPLC-UV : C18 column (5 μm, 250 × 4.6 mm), mobile phase = acetonitrile/0.1% TFA (70:30), λ = 254 nm .
  • LC-MS/MS : MRM transitions m/z 520 → 302 (quantifier) and 520 → 154 (qualifier) with LOD < 10 ng/mL .
  • Sample Prep : Protein precipitation with acetonitrile (1:4 v/v) followed by SPE cleanup .

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